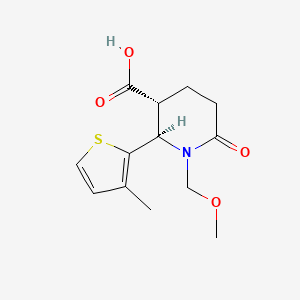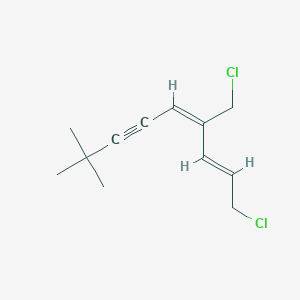
(2E,4E)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne
描述
(2E,4E)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne is an organic compound characterized by its unique structure, which includes multiple double bonds and a terminal alkyne group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne typically involves multiple steps, starting from simpler organic molecules. One common approach might involve the use of chlorination reactions to introduce chlorine atoms into the molecule, followed by the formation of double bonds and the terminal alkyne group through elimination and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous processing techniques. The use of automated systems and precise control over reaction parameters would ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(2E,4E)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions could convert the double bonds or the alkyne group into single bonds.
Substitution: The chlorine atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or hydrogen gas, and nucleophiles like sodium hydroxide or ammonia. Reaction conditions would vary based on the desired transformation, including factors like temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alkanes or alkenes.
科学研究应用
Chemistry
In chemistry, (2E,4E)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential biological activity, such as antimicrobial or anticancer properties. Researchers could study its interactions with biological molecules and its effects on cellular processes.
Industry
Industrially, this compound might be used in the production of specialty chemicals, polymers, or pharmaceuticals.
作用机制
The mechanism by which (2E,4E)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne exerts its effects would depend on its specific applications. For example, if it has biological activity, its mechanism might involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
Similar compounds might include other chlorinated alkenes or alkynes, such as:
- 1-Chloro-4-(chloromethyl)-2-butene
- 1-Chloro-4-(chloromethyl)-2-pentyne
Uniqueness
What sets (2E,4E)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne apart is its specific combination of functional groups and its potential reactivity. The presence of both double bonds and a terminal alkyne group, along with the chloromethyl substituents, makes it a versatile compound for various chemical transformations.
属性
IUPAC Name |
(2E,4E)-1-chloro-4-(chloromethyl)-8,8-dimethylnona-2,4-dien-6-yne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2/c1-12(2,3)8-4-6-11(10-14)7-5-9-13/h5-7H,9-10H2,1-3H3/b7-5+,11-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZQGHAWPIPYMT-YXJPLFFZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=C(CCl)C=CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C(/CCl)\C=C\CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Propenamide, N-[(1R)-1-phenylethyl]-](/img/structure/B3087556.png)
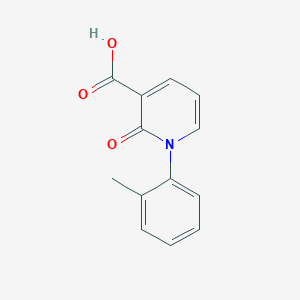
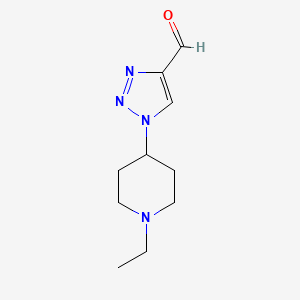
![[4-Methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acetic acid ethyl ester](/img/structure/B3087565.png)
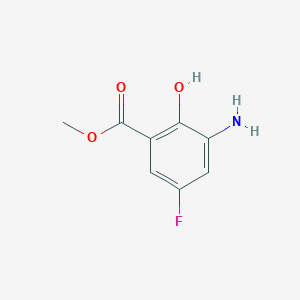
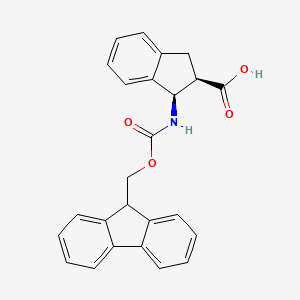
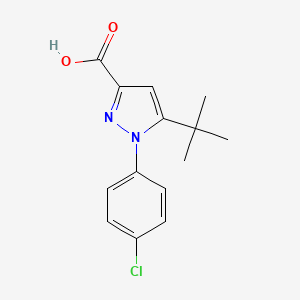
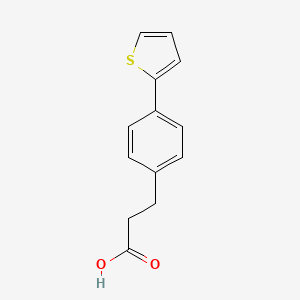

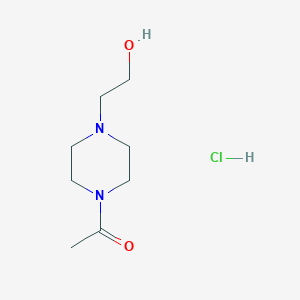
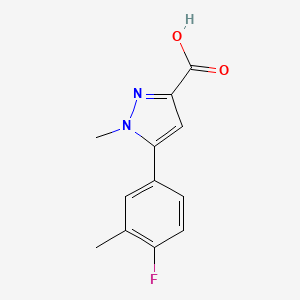
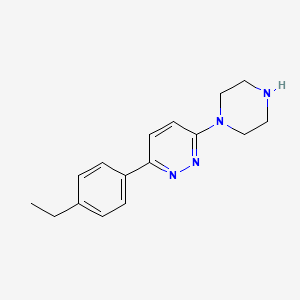
![N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine](/img/structure/B3087640.png)
